molecular formula C8H4BrN3 B2803449 3-Bromo-1H-indazole-6-carbonitrile CAS No. 1082041-50-6

3-Bromo-1H-indazole-6-carbonitrile

Cat. No.: B2803449
CAS No.: 1082041-50-6
M. Wt: 222.045
InChI Key: IOYPSDOJNPATCW-UHFFFAOYSA-N
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Description

3-Bromo-1H-indazole-6-carbonitrile is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 3-position and a cyano group at the 6-position of the indazole ring makes this compound particularly interesting for various chemical and biological applications.

Scientific Research Applications

3-Bromo-1H-indazole-6-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of new materials and as a precursor for agrochemicals.

Safety and Hazards

The safety information for 3-Bromo-1H-indazole-6-carbonitrile indicates that it may be harmful if swallowed or inhaled, and may cause skin and eye irritation . It is recommended to wear protective gloves and eye protection when handling this compound .

Future Directions

Indazole-containing compounds, including 3-Bromo-1H-indazole-6-carbonitrile, have been investigated for their potential in producing HIV protease inhibitors, serotonin receptor antagonists, aldol reductase inhibitors, and acetylcholinesterase inhibitors . This suggests that future research could focus on exploring these potential applications further.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1H-indazole-6-carbonitrile typically involves the bromination of 1H-indazole followed by the introduction of a cyano group. One common method is the reaction of 3-bromo-1H-indazole with cyanogen bromide under basic conditions. The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes the risk of human error and ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1H-indazole-6-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic substitution: The indazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF.

    Electrophilic substitution: Reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

    Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a metal catalyst.

Major Products Formed

    Nucleophilic substitution: Products such as 3-azido-1H-indazole-6-carbonitrile or 3-thiocyanato-1H-indazole-6-carbonitrile.

    Electrophilic substitution: Products like 5-bromo-3-bromo-1H-indazole-6-carbonitrile.

    Reduction: Products such as 3-bromo-1H-indazole-6-amine.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1H-indazole-4-carbonitrile
  • 6-Bromo-1H-indazole-4-carboxaldehyde
  • 3-Bromo-1H-indazole-5-carbonitrile

Uniqueness

3-Bromo-1H-indazole-6-carbonitrile is unique due to the specific positioning of the bromine and cyano groups, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may offer distinct advantages in terms of potency, selectivity, and ease of synthesis.

Properties

IUPAC Name

3-bromo-2H-indazole-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-8-6-2-1-5(4-10)3-7(6)11-12-8/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYPSDOJNPATCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2C=C1C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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